3-Bromo-1H-1,2,4-triazol-5-ol is a heterocyclic compound classified under the family of 1,2,4-triazoles. It is characterized by a bromine atom at the third position and a hydroxyl group at the fifth position of the triazole ring. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and agricultural science .
The synthesis of 3-bromo-1H-1,2,4-triazol-5-ol can be achieved through several synthetic routes:
The reaction conditions often require specific temperatures and pH levels to optimize yield and purity. For instance, controlling the temperature between 60°C to 80°C can enhance the efficiency of the cyclization process .
The molecular formula for 3-bromo-1H-1,2,4-triazol-5-ol is C2H2BrN3O. The compound features a five-membered triazole ring with a hydroxyl group (-OH) and a bromine atom attached to it.
Key structural data includes:
3-Bromo-1H-1,2,4-triazol-5-ol participates in several types of chemical reactions:
These reactions are typically facilitated by specific reagents or catalysts that enhance reactivity under controlled conditions. For example, using transition metals as catalysts can improve substitution efficiency .
The mechanism of action for 3-bromo-1H-1,2,4-triazol-5-ol primarily involves its interaction with biological macromolecules:
Research indicates that this compound may affect cytochrome P450 enzymes involved in drug metabolism, leading to altered pharmacokinetics for certain medications.
3-Bromo-1H-1,2,4-triazol-5-ol is typically a solid at room temperature with a specific melting point that varies based on purity and crystallization conditions.
The compound exhibits notable solubility in polar solvents due to its hydroxyl group. Its reactivity is influenced by both the bromine atom and the triazole ring structure.
Relevant data includes:
These properties make it suitable for various applications in both laboratory and industrial settings.
3-Bromo-1H-1,2,4-triazol-5-ol has diverse applications across multiple scientific domains:
1,2,4-Triazole derivatives represent a privileged scaffold in medicinal and synthetic chemistry due to their distinctive electronic properties, metabolic stability, and versatile binding capabilities. As five-membered heterocyclic rings containing three nitrogen atoms, they exhibit significant aromatic character and dipole moments, enabling diverse non-covalent interactions (hydrogen bonding, π-π stacking, van der Waals forces) with biological targets [5] [10]. These compounds serve as bioisosteres for carboxylic acids, amides, and esters, enhancing pharmacokinetic profiles while retaining bioactivity [8]. Their applications span antifungal, anticancer, antiviral, and antimicrobial therapeutics, with several FDA-approved drugs (e.g., Letrozole, Ribavirin) exemplifying clinical impact [3] [8]. The structural adaptability of 1,2,4-triazoles facilitates the development of novel compounds targeting emerging therapeutic challenges, including drug-resistant pathogens and oncological targets [5] [10].
Systematic Nomenclature and Molecular Identity:3-Bromo-1H-1,2,4-triazol-5-ol (CAS: 15777-64-7) is systematically named as 3-bromo-4,5-dihydro-1H-1,2,4-triazol-5-one, reflecting its tautomeric equilibrium between the enol (triazolol) and keto (triazolone) forms [6] [9]. Its molecular formula is C₂H₂BrN₃O, with a molar mass of 163.96 g/mol. The SMILES notation (OC1=NN=C(Br)N1) and InChIKey (XHRDIOPKANMTOK-UHFFFAOYSA-N) provide unambiguous identifiers for databases and cheminformatics analyses [6] [9].
Structural Dynamics:
Table 1: Atomic Characterization of 3-Bromo-1H-1,2,4-Triazol-5-Ol
Property | Specification |
---|---|
Molecular Formula | C₂H₂BrN₃O |
SMILES | OC1=NN=C(Br)N1 |
InChIKey | XHRDIOPKANMTOK-UHFFFAOYSA-N |
Tautomeric Forms | Enol (5-hydroxy) ↔ Keto (5-oxo-4,5-dihydro) |
Predicted LogP* | 0.72 (indicating moderate hydrophilicity) |
Hydrogen Bond Acceptors | 4 (N1, N2, N4, O5) |
Hydrogen Bond Donors | 1 (O5 or N1 in enol/keto forms) |
Antifungal Pioneers (1940s–1990s):The therapeutic significance of triazoles began with Woolley’s 1944 discovery of azole antifungals, leading to the development of Ketoconazole (1977) and later Fluconazole (1990). These agents inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis [5]. The 1,2,4-triazole ring coordinates the heme iron of CYP51, providing superior target specificity over imidazole-based drugs [5] [8].
Oncology and Beyond (2000s–Present):1,2,4-Triazoles transitioned into oncology with Letrozole and Anastrozole (FDA-approved aromatase inhibitors for breast cancer). Their triazole moiety binds cytochrome P450 aromatase, suppressing estrogen synthesis [3] [7]. Subsequent innovations diversified into antiviral (Ribavirin), cardiovascular (Ticagrelor), and metabolic (Lesinurad) therapies, exploiting the triazole’s scaffold flexibility for target modulation [8].
Synthetic Advancements:The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") revolutionized access to 1,4-disubstituted-1,2,3-triazoles, but 1,2,4-triazoles rely on classical methods:
Table 2: Milestones in 1,2,4-Triazole Drug Development
Era | Drug/Compound | Therapeutic Class | Key Mechanism/Target |
---|---|---|---|
1940s–1970s | Early azole antifungals | Antifungal | CYP51 inhibition |
1990s | Fluconazole | Antifungal | Selective fungal CYP51 inhibition |
1995–2005 | Letrozole/Anastrozole | Breast cancer | Aromatase enzyme inhibition |
2000s | Ribavirin | Antiviral | RNA-dependent RNA polymerase |
2010s | Lesinurad | Hyperuricemia (gout) | URAT1 transporter inhibition |
Bromine as a Strategic Substituent:Halogenation at the 3-position of 1,2,4-triazol-5-ones profoundly alters their physicochemical and biological profiles. Bromine, in particular, serves dual roles:
Bioactivity Enhancement Mechanisms:
Empirical Evidence:Studies on 1,2,4-triazole derivatives demonstrate that brominated analogs exhibit 2–5-fold lower IC₅₀ values against cancer cell lines (e.g., MCF-7, Hela) compared to non-halogenated counterparts. This is attributed to enhanced target engagement with enzymes like aromatase or tubulin [7]. Similarly, brominated triazoles show improved in vitro antibacterial potency against Gram-positive pathogens due to increased membrane penetration and target affinity [2].
Table 3: Impact of Bromination on Triazole Derivatives
Property | Non-Halogenated Triazole | 3-Bromo-Substituted Triazole | Biological Consequence |
---|---|---|---|
LogP | ∼0.0 to -0.5 | ∼0.5 to 1.0 | Enhanced membrane permeability |
Hydrogen Bonding | Moderate acceptor strength | Strong halogen-bond donor | Improved target binding affinity |
Reactivity | Low C5 electrophilicity | High C5 electrophilicity | Facilitates nucleophilic coupling |
*Cytotoxic Activity (IC₅₀) | 25–50 μM (Hela cells) | 10–12 μM (Hela cells) | 2–5-fold potency increase |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7